molecular formula C3H4N2OS2 B14477468 3-Methoxy-1,2,4-thiadiazole-5(2H)-thione CAS No. 68465-88-3

3-Methoxy-1,2,4-thiadiazole-5(2H)-thione

Cat. No.: B14477468
CAS No.: 68465-88-3
M. Wt: 148.21 g/mol
InChI Key: FUWXWRNWTLNQGG-UHFFFAOYSA-N
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Description

3-Methoxy-1,2,4-thiadiazole-5(2H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2,4-thiadiazole-5(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with methoxyacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2,4-thiadiazole-5(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole compounds with various functional groups.

Scientific Research Applications

3-Methoxy-1,2,4-thiadiazole-5(2H)-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2,4-thiadiazole-5(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and methoxy group contributes to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1,2,4-thiadiazole-5-amine
  • 5-Amino-3-methoxy-1,2,4-thiadiazole

Uniqueness

3-Methoxy-1,2,4-thiadiazole-5(2H)-thione is unique due to its specific substitution pattern and the presence of the thione group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

68465-88-3

Molecular Formula

C3H4N2OS2

Molecular Weight

148.21 g/mol

IUPAC Name

3-methoxy-2H-1,2,4-thiadiazole-5-thione

InChI

InChI=1S/C3H4N2OS2/c1-6-2-4-3(7)8-5-2/h1H3,(H,4,5,7)

InChI Key

FUWXWRNWTLNQGG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=S)SN1

Origin of Product

United States

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